

# Evaluating the Therapeutic Index of Selective ROCK2 Inhibitors: A Comparative Guide

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## Compound of Interest

Compound Name: *ROCK inhibitor-2*

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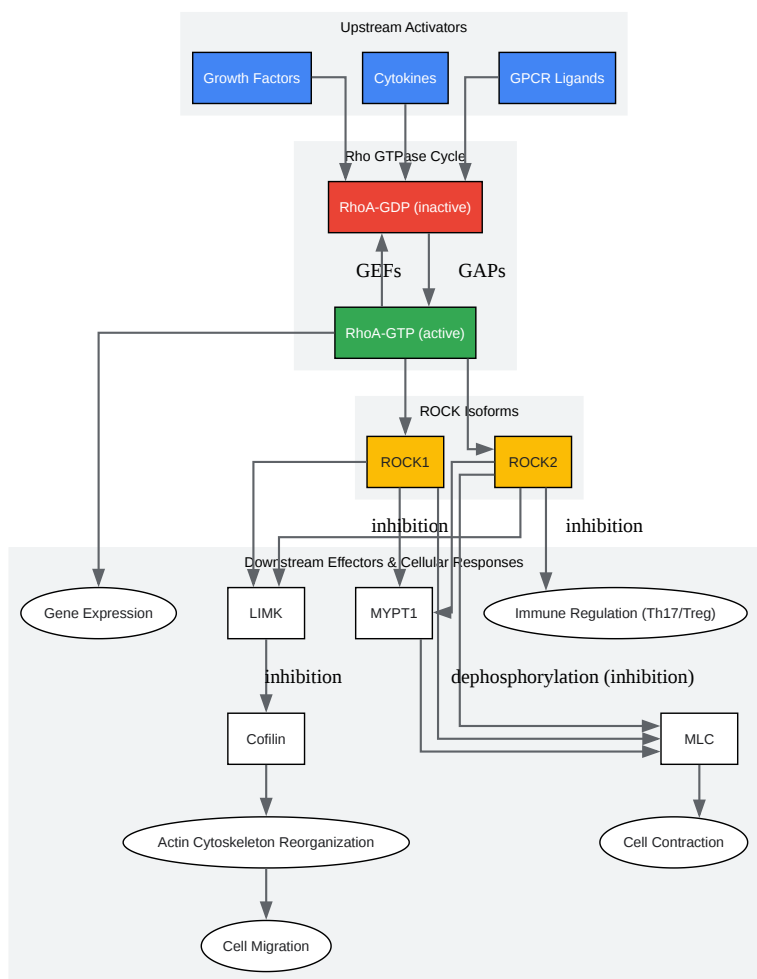
The pursuit of targeted therapies with improved safety profiles has led to the development of selective inhibitors for a variety of protein kinases. Among these, Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a promising therapeutic target for a range of diseases, including glaucoma, chronic graft-versus-host disease (cGVHD), psoriasis, and fibrotic conditions.[1][2][3] The therapeutic potential of ROCK inhibitors is, however, intrinsically linked to their therapeutic index – a measure of the window between their effective dose and the dose at which toxicity occurs. Early non-selective ROCK inhibitors were often limited by side effects such as hypotension, which is primarily attributed to the inhibition of ROCK1. Consequently, the development of ROCK2-selective inhibitors aims to mitigate these off-target effects, thereby widening the therapeutic window and enhancing clinical utility.

This guide provides a comparative evaluation of the therapeutic index of several selective ROCK2 inhibitors, supported by experimental data from preclinical and clinical studies.

## The ROCK Signaling Pathway

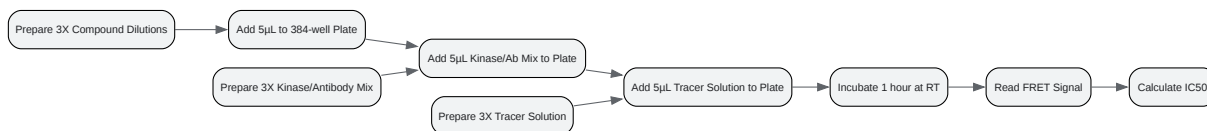
Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[4][5] Upon activation by upstream signals, such as growth factors and cytokines, RhoA-GTP binds to and activates ROCKs. Activated ROCKs then phosphorylate a number of downstream substrates, including Myosin Light Chain (MLC) and Myosin

Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility. Furthermore, ROCK2 has been shown to be involved in the regulation of immune responses, particularly through its influence on the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs).



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